REACTION_CXSMILES
|
F[C:2]1[C:7]([CH:8]=O)=[C:6]([I:10])[CH:5]=[CH:4][N:3]=1.[CH3:11][NH:12][NH2:13]>>[I:10][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[N:12]([CH3:11])[N:13]=[CH:8][C:7]=12
|
Name
|
|
Quantity
|
227 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1C=O)I
|
Name
|
1-PrOH
|
Quantity
|
3.6 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
methyl hydrazine
|
Quantity
|
72 μL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
Initiator 60
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the crude target compound
|
Name
|
|
Type
|
|
Smiles
|
IC1=C2C(=NC=C1)N(N=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |